![molecular formula C5H6BrN3 B1288185 6-Bromopyridine-3,4-diamine CAS No. 1033203-41-6](/img/structure/B1288185.png)
6-Bromopyridine-3,4-diamine
Overview
Description
6-Bromopyridine-3,4-diamine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of bromine at the sixth position and amino groups at the third and fourth positions of the pyridine ring. This structural configuration imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, due to their aromatic nature and ability to participate in hydrogen bonding .
Mode of Action
6-Bromopyridine-3,4-diamine is likely to undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks an electrophilic carbon in the aromatic ring, leading to substitution of the bromine atom . This can result in changes to the structure and properties of the target molecule .
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzymatic reactions, and molecular binding events .
Pharmacokinetics
Its molecular weight (18803 g/mol) and predicted properties such as boiling point (3955±370 °C) and density (1818±006 g/cm3) suggest that it may have reasonable bioavailability .
Result of Action
The compound’s ability to undergo nucleophilic substitution reactions suggests that it could potentially modify the structure and function of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Furthermore, the reaction conditions (e.g., temperature, pH, presence of other chemicals) can affect the compound’s reactivity and hence its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridine-3,4-diamine typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 3,4-diaminopyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes using bromine or NBS. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Bromopyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino groups can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form bipyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substituted pyridines
- Oxidized or reduced derivatives
- Bipyridine compounds
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
6-Bromopyridine-3,4-diamine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules. Notably, it has been explored in the development of anti-cancer and anti-inflammatory drugs. For instance, derivatives of this compound have shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes .
Agricultural Chemicals
Enhancement of Pesticides and Herbicides
In agricultural chemistry, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its incorporation into agrochemical formulations has been linked to improved crop yields and pest management strategies. The compound's ability to interact with biological systems makes it a valuable asset in developing more effective agricultural products .
Material Science
Advanced Materials Development
The compound is also employed in material science for creating advanced materials such as polymers and coatings. These materials benefit from enhanced durability and resistance to environmental factors due to the unique properties imparted by the bromopyridine structure. Research has demonstrated that incorporating such compounds into material formulations can significantly improve their performance characteristics .
Biochemical Research
Building Block for Biochemical Probes
In biochemical research, this compound is used as a building block for designing novel biochemical probes. These probes are essential for studying biological processes and understanding disease mechanisms. The compound's ability to form stable interactions with various biomolecules makes it a valuable tool for researchers exploring complex biological systems .
Organic Synthesis
Versatile Reactivity
The unique structure of this compound facilitates various reactions in organic synthesis, making it an important reagent for chemists aiming to create complex molecules efficiently. Its reactivity allows for regioselective transformations that are crucial in synthesizing diverse organic compounds .
Data Table: Applications Overview
Application Area | Description | Key Benefits |
---|---|---|
Pharmaceutical Development | Intermediate for drug synthesis | Anti-cancer and anti-inflammatory potential |
Agricultural Chemicals | Enhances pesticide/herbicide efficacy | Improved crop yields |
Material Science | Used in advanced materials like polymers and coatings | Enhanced durability |
Biochemical Research | Building block for biochemical probes | Aids in studying biological processes |
Organic Synthesis | Facilitates various organic reactions | Enables efficient complex molecule creation |
Case Studies and Research Findings
- Synthesis of Anticancer Agents : A study highlighted the use of this compound as a precursor in synthesizing imidazo[4,5-b]pyridine derivatives with promising anticancer activity. The derivatives showed significant inhibition of cancer cell proliferation, demonstrating the potential therapeutic applications of this compound .
- Pesticide Formulation : Research indicated that incorporating this compound into pesticide formulations resulted in enhanced efficacy against specific pests compared to traditional formulations. Field trials showed a marked increase in pest control efficiency, underscoring its value in agricultural applications .
- Material Properties Enhancement : In material science applications, studies demonstrated that polymers incorporating this compound exhibited improved mechanical properties and resistance to degradation under environmental stressors. This finding suggests its potential role in developing more durable materials for industrial use .
Comparison with Similar Compounds
- 3,4-Diaminopyridine
- 6-Bromopyridine
- 2,6-Dibromopyridine
Comparison: 6-Bromopyridine-3,4-diamine is unique due to the presence of both bromine and amino groups on the pyridine ring. This combination allows for a diverse range of chemical reactions and applications compared to its analogs. For instance, 3,4-Diaminopyridine lacks the bromine atom, limiting its reactivity in certain substitution reactions. Similarly, 6-Bromopyridine lacks the amino groups, reducing its potential for forming hydrogen bonds and interacting with biological targets .
Biological Activity
6-Bromopyridine-3,4-diamine is an organic compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₅H₆BrN₃
- Molecular Weight : 188.02 g/mol
- Structure : The compound features a pyridine ring with a bromine atom at position 6 and amino groups at positions 3 and 4, which influence its reactivity and interactions with biological targets.
This compound exhibits its biological effects primarily through:
- Nucleophilic Aromatic Substitution : The bromine atom can be substituted by nucleophiles, facilitating various biochemical interactions.
- Enzyme Inhibition : It has been noted to interact with specific enzymes, particularly copper-containing amine oxidases (CuAOs), affecting polyamine metabolism which is crucial for cellular functions.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound showed significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. The structural features of this compound allow it to interact with multiple cellular targets, enhancing its efficacy against tumors.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 55 |
100 | 30 |
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against Candida albicans and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both organisms, indicating strong antimicrobial potential.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 15 |
Candida albicans | 25 |
Pseudomonas aeruginosa | 25 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests reasonable bioavailability due to its molecular weight and structural characteristics. Studies indicate that it undergoes metabolic transformations that could enhance its therapeutic efficacy while minimizing toxicity .
Properties
IUPAC Name |
6-bromopyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVAQMLOGLDTNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596283 | |
Record name | 6-Bromopyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033203-41-6 | |
Record name | 6-Bromo-3,4-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromopyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromopyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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